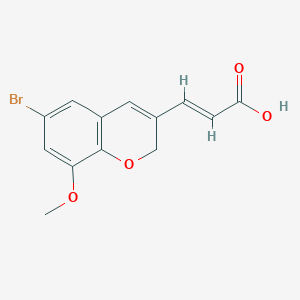
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromophenoxy, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine typically involves nucleophilic aromatic substitution reactions. One common method starts with the reaction of 4-bromophenol with 2,4-dichloro-5-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the displacement of a chlorine atom by the phenoxide ion, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the pyrimidine ring can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The bromophenoxy group can engage in cross-coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the structure of the final compound synthesized from this intermediate. For example, if used to create kinase inhibitors, it would likely interact with the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler phenolic compound used in various organic reactions.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine.
4-Bromoanisole: Another brominated aromatic compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of substituents, which confer specific reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the pyrimidine ring allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H5BrClFN2O |
|---|---|
Molecular Weight |
303.51 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-2-chloro-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5BrClFN2O/c11-6-1-3-7(4-2-6)16-9-8(13)5-14-10(12)15-9/h1-5H |
InChI Key |
QFDYBXPVQAPMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


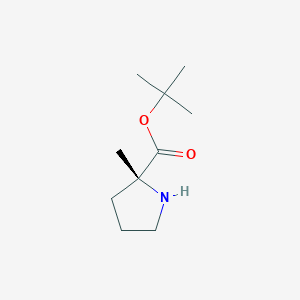
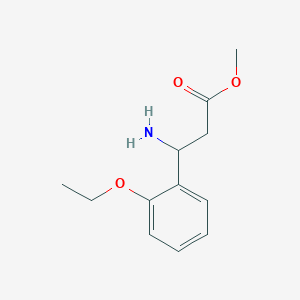
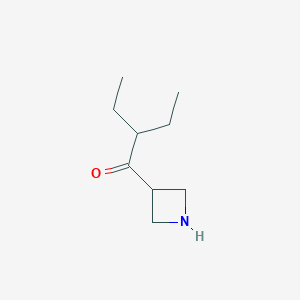
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
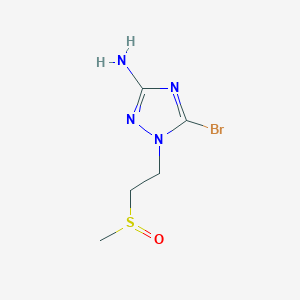
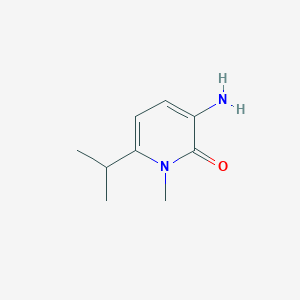
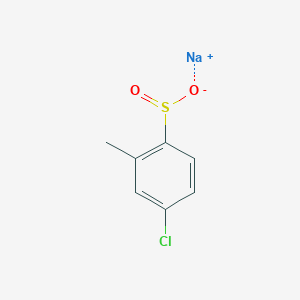
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
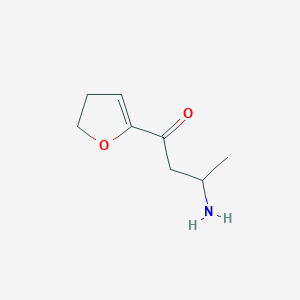
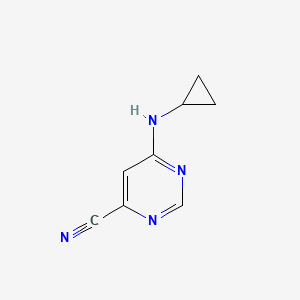
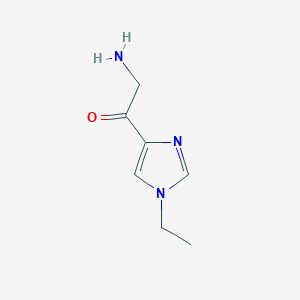
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
